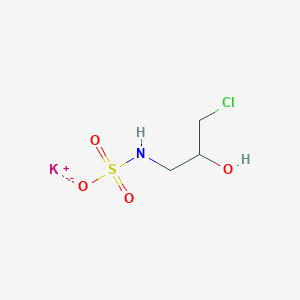
Potassium (3-chloro-2-hydroxypropyl)sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (3-chloro-2-hydroxypropyl)sulfamate is a chemical compound with the molecular formula C4H9ClKNO4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (3-chloro-2-hydroxypropyl)sulfamate typically involves the reaction of 3-chloro-2-hydroxypropylamine with sulfamic acid in the presence of potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium (3-chloro-2-hydroxypropyl)sulfamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfamates, while oxidation reactions can produce carbonyl-containing compounds .
Scientific Research Applications
Potassium (3-chloro-2-hydroxypropyl)sulfamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the formulation of various industrial products, including coatings and adhesives.
Mechanism of Action
The mechanism of action of Potassium (3-chloro-2-hydroxypropyl)sulfamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the biological context. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Potassium (3-chloro-2-hydroxypropyl)sulfamate include:
- Potassium bis(2-hydroxyethyl)sulfamate
- 3-Chloro-2-hydroxypropyl methacrylate
Uniqueness
Its combination of a chloro group, hydroxyl group, and sulfamate moiety makes it a versatile compound for various chemical and biological studies .
Properties
Molecular Formula |
C3H7ClKNO4S |
|---|---|
Molecular Weight |
227.71 g/mol |
IUPAC Name |
potassium;N-(3-chloro-2-hydroxypropyl)sulfamate |
InChI |
InChI=1S/C3H8ClNO4S.K/c4-1-3(6)2-5-10(7,8)9;/h3,5-6H,1-2H2,(H,7,8,9);/q;+1/p-1 |
InChI Key |
GFDNOUIPSVNHPB-UHFFFAOYSA-M |
Canonical SMILES |
C(C(CCl)O)NS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















